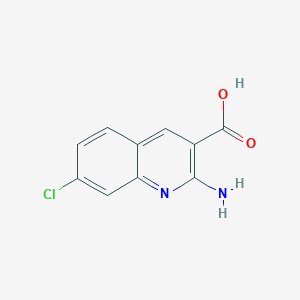
3-Fluoro-5-isobutylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-isobutylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isobutylpyridine can be achieved through several methods. One common approach involves the selective fluorination of pyridine derivatives. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) has been applied in the synthesis of fluorinated pyridines . Another method involves the nucleophilic substitution of halogenated pyridines with fluoride ions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Fluoro-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction, leading to different functionalized derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Fluoro-5-isobutylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with improved properties.
作用机制
The mechanism of action of 3-Fluoro-5-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or receptors involved in various biological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the isobutyl group.
5-Fluoro-2-methylpyridine: Another fluorinated pyridine with a different alkyl substituent.
3,5-Difluoropyridine: Contains two fluorine atoms, leading to different chemical and biological properties.
Uniqueness
3-Fluoro-5-isobutylpyridine is unique due to the presence of both the fluorine atom and the isobutyl group. This combination can enhance its lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC 名称 |
3-fluoro-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
InChI 键 |
NYHKWPLJFNUVGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=CN=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)

![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)


![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)



![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
